molecular formula C23H30ClN3O5S B4122334 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide

3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B4122334
M. Wt: 496.0 g/mol
InChI Key: WGBCRBABCUXTDG-UHFFFAOYSA-N
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Description

3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Conversion of the sulfonamide group to an amine.

Scientific Research Applications

3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonamide group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O5S/c1-17(2)15-25-33(29,30)20-8-9-22(21(24)14-20)32-16-23(28)27-12-10-26(11-13-27)18-4-6-19(31-3)7-5-18/h4-9,14,17,25H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBCRBABCUXTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
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3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
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3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
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3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
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3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide

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